2,6-Dimethoxybenzyl alcohol
Overview
Description
2,6-Dimethoxybenzyl alcohol is an organic compound with the molecular formula C₉H₁₂O₃. It is a derivative of benzyl alcohol, where two methoxy groups are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its applications in organic synthesis and its role as an intermediate in the preparation of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dimethoxybenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 2,6-dimethoxybenzaldehyde using sodium borohydride in methanol. The reaction is typically carried out at room temperature for about an hour, followed by standard work-up procedures to isolate the product .
Industrial Production Methods: In industrial settings, this compound is often produced by the esterification of 2,6-dimethoxybenzoic acid followed by reduction with lithium aluminium hydride (LiAlH₄). This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethoxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2,6-dimethoxybenzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to 2,6-dimethoxytoluene using strong reducing agents like lithium aluminium hydride (LiAlH₄).
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminium hydride (LiAlH₄) in diethyl ether.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: 2,6-Dimethoxybenzaldehyde.
Reduction: 2,6-Dimethoxytoluene.
Substitution: Depending on the nucleophile, products can vary widely.
Scientific Research Applications
2,6-Dimethoxybenzyl alcohol has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: this compound is employed in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,6-dimethoxybenzyl alcohol involves its ability to undergo various chemical transformations. For instance, in oxidation reactions, the methoxy groups stabilize the intermediate carbocation, facilitating the formation of the aldehyde. In reduction reactions, the compound’s hydroxyl group is targeted by reducing agents, leading to the formation of the corresponding alkane .
Comparison with Similar Compounds
- 2,4-Dimethoxybenzyl alcohol
- 3,4-Dimethoxybenzyl alcohol
- 2,5-Dimethoxybenzyl alcohol
- 3,5-Dimethoxybenzyl alcohol
Comparison: 2,6-Dimethoxybenzyl alcohol is unique due to the positioning of its methoxy groups, which significantly influences its reactivity and stability. Compared to its isomers, this compound exhibits distinct chemical behavior, particularly in substitution and oxidation reactions. The steric and electronic effects of the methoxy groups at the 2 and 6 positions make it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
(2,6-dimethoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-5,10H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBOWGWPYAAYFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380265 | |
Record name | 2,6-DIMETHOXYBENZYL ALCOHOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16700-55-3 | |
Record name | 2,6-DIMETHOXYBENZYL ALCOHOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,6-dimethoxyphenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that 2,6-Dimethoxybenzyl alcohol undergoes photodehydroxylation. What is the proposed mechanism for this reaction, and how do the methoxy substituents influence the reaction's efficiency?
A1: The research suggests that this compound, upon absorbing light, undergoes photodehydroxylation via a singlet excited state []. This means the molecule transitions to a higher energy state where electrons are paired, and from this state, it loses a hydroxide ion (OH-) to form a benzyl cation intermediate.
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